molecular formula C14H11N3O B11869641 N-(Imidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 860257-98-3

N-(Imidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11869641
CAS No.: 860257-98-3
M. Wt: 237.26 g/mol
InChI Key: OOZLAEQIBUAWLY-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Drug Discovery and Chemical Biology

General Medicinal Chemistry Relevance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine nucleus is a common feature in a multitude of biologically active compounds. rsc.org This scaffold is associated with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. Its prevalence in medicinal chemistry is underscored by its presence in several marketed drugs. For instance, Zolpidem and Alpidem are well-known hypnotic and anxiolytic agents, respectively, that feature the imidazo[1,2-a]pyridine core. The therapeutic diversity of this scaffold highlights its ability to interact with a wide array of biological targets, making it a fertile ground for drug discovery programs.

Role as a Privileged Scaffold in Pharmaceutical Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The imidazo[1,2-a]pyridine system exemplifies this concept. chemrxiv.org Its rigid, planar structure provides a defined orientation for substituent groups, facilitating specific interactions with receptor pockets. Furthermore, the nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, while the aromatic nature of the scaffold allows for various non-covalent interactions, such as π-π stacking. The synthetic tractability of the imidazo[1,2-a]pyridine ring also allows for the facile introduction of a wide range of functional groups at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

860257-98-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-3-ylbenzamide

InChI

InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-13-10-15-12-8-4-5-9-17(12)13/h1-10H,(H,16,18)

InChI Key

OOZLAEQIBUAWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for N Imidazo 1,2 a Pyridin 3 Yl Benzamide

Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The formation of the imidazo[1,2-a]pyridine nucleus is a cornerstone of many synthetic endeavors in heterocyclic chemistry. Various strategies have been honed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent approaches.

Condensation Reactions of 2-Aminopyridines

A foundational and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of variously substituted 2-aminopyridines with appropriate bifunctional reagents.

The reaction of 2-aminopyridines with aldehydes and ketones can lead to the formation of the imidazo[1,2-a]pyridine ring system. This transformation often proceeds under thermal or acidic conditions. For instance, the condensation can be part of a one-pot, three-component reaction, which will be discussed in more detail in the multicomponent reactions section.

A classic and robust method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halogenocarbonyl compound, such as an α-haloketone or α-haloaldehyde. This reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. This approach is versatile and allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, depending on the structure of the α-halogenocarbonyl compound used.

The synthesis of the imidazo[1,2-a]pyridine core can also be achieved through reactions of 2-aminopyridines with compounds containing multiple bonds, such as alkynes. These reactions often require a catalyst, typically a transition metal, to facilitate the cyclization process. For example, a copper-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. mdpi.com

Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in building molecular complexity in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are key precursors to N-(Imidazo[1,2-a]pyridin-3-yl)benzamide. nih.govmdpi.comnih.gov

The GBB reaction is a one-pot, three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govacs.org This acid-catalyzed reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyridine scaffold. nih.gov The reaction is highly versatile, allowing for a wide range of substituents to be introduced at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components, respectively. Catalysts such as p-toluenesulfonic acid or scandium triflate are often employed to facilitate the reaction. nih.gov

AldehydeIsocyanideCatalystYield (%)
Benzaldehydetert-Butyl isocyanidep-Toluenesulfonic acidHigh
4-ChlorobenzaldehydeCyclohexyl isocyanideScandium(III) triflateGood
Furan-2-carbaldehyde4-Chlorophenyl isocyanideScandium(III) triflateGood

This table represents typical components and outcomes of the Groebke–Blackburn–Bienaymé reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridine precursors.

Metal-Catalyzed Approaches

Transition metal-catalyzed reactions offer efficient and often milder alternatives for the synthesis of the imidazo[1,2-a]pyridine core. These methods can provide access to a broad range of substituted derivatives with high regioselectivity.

One notable example is the CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. acs.org This method is compatible with a wide array of functional groups. The reaction is believed to proceed through a catalytic Ortoleva-King type reaction. acs.org Another copper-catalyzed approach involves a one-pot procedure with aminopyridines and nitroolefins using air as the oxidant.

While not explicitly detailed for the direct synthesis of the parent this compound in the initial searches, Pd-catalyzed reactions are instrumental in the synthesis of related and more complex imidazo[1,2-a]pyridine derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to introduce aryl or other substituents onto a pre-formed imidazo[1,2-a]pyridine ring.

Final Step: Benzoylation of 3-Aminoimidazo[1,2-a]pyridine

Once the 3-aminoimidazo[1,2-a]pyridine intermediate is synthesized, the final step to obtain this compound is the acylation of the 3-amino group with a benzoyl moiety. This is a standard N-acylation reaction and can be achieved using various benzoylating agents.

A common and effective method is the reaction of the 3-aminoimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, benzoic anhydride can be used as the benzoylating agent. This reaction may require slightly more forcing conditions but avoids the generation of corrosive HCl.

The synthesis of various N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has been reported, which involves the amidation of imidazo[1,2-a]pyridine-3-carboxylic acids. acs.org This suggests another synthetic route where the imidazo[1,2-a]pyridine core is first carboxylated at the 3-position, followed by activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like EDCI/HOBT) and subsequent reaction with an amine. acs.org For the synthesis of this compound, this would involve the final amidation step with aniline.

Metal-Free and Environmentally Benign Protocols

In recent years, the principles of green chemistry have steered synthetic efforts towards the avoidance of toxic metal catalysts and harsh reaction conditions. For the synthesis of this compound and its precursors, several innovative metal-free and environmentally friendly protocols have emerged.

Molecular Iodine Catalysis

Molecular iodine has been recognized as an inexpensive, readily available, and environmentally benign catalyst for a variety of organic transformations. In the context of imidazo[1,2-a]pyridine synthesis, iodine effectively catalyzes the one-pot, three-component condensation of 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridine derivatives. This reaction proceeds at room temperature in ethanol, offering a straightforward and atom-economical approach. rsc.org The catalytic role of iodine is crucial in facilitating the cyclo-condensation process, leading to the desired products in good yields. rsc.org

Furthermore, an ultrasonication strategy assisted by molecular iodine has been developed for the synthesis of imidazo[1,2-a]pyridine scaffolds in an aqueous medium, highlighting the synergy of green chemistry principles. nih.gov This method provides high product yields with minimal reaction times and modest catalyst loading. nih.gov

ReactantsCatalystSolventConditionsProductYield (%)Reference
2-aminopyridine, Aryl aldehyde, tert-butyl isocyanideI₂EthanolRoom Temperature3-aminoimidazo[1,2-a]pyridine derivativeGood rsc.org
2-aminopyridine, Acetophenone, DimedoneI₂WaterUltrasound2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivativeup to 96% nih.gov
Ultrasound-Assisted C-H Functionalization

Ultrasound irradiation has gained prominence as a green energy source in organic synthesis due to its ability to enhance reaction rates and yields through acoustic cavitation. An ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines via the C–H functionalization of ketones using a potassium iodide/tert-butyl hydroperoxide catalytic system in water. x-mol.netorganic-chemistry.orgresearchgate.net This metal-free method is characterized by mild reaction conditions, the absence of a base, and broad functional group compatibility. x-mol.netorganic-chemistry.orgresearchgate.net

Additionally, a novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at the C-3 position has been achieved using ultrasound acceleration. acs.orgnih.gov This process utilizes molecular iodine and tert-butyl hydroperoxide in ethanol, maximizing the iodine atom economy. acs.orgnih.gov The resulting 3-iodoimidazo[1,2-a]pyridines are valuable intermediates that can be further functionalized to introduce the desired benzamide (B126) moiety.

ReactantsReagentsSolventConditionsProductYield (%)Reference
Aryl methyl ketone, 2-aminopyridineKI/TBHPWaterUltrasoundImidazo[1,2-a]pyridine derivativeup to 97% x-mol.netorganic-chemistry.orgresearchgate.net
Imidazo[1,2-a]pyridineI₂, TBHPEthanolUltrasound3-Iodoimidazo[1,2-a]pyridineGood acs.orgnih.gov
Flavin and Iodine Dual Catalysis

A coupled organocatalytic system employing a flavin derivative and iodine has been reported for the aerobic oxidative C–N bond-forming process to synthesize imidazo[1,2-a]pyridines. acs.org This dual catalytic system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols, showcasing its versatility in constructing functionalized imidazo[1,2-a]pyridine cores. acs.org While direct C-H amidation with benzamide using this system has not been explicitly detailed, the methodology presents a promising avenue for future exploration in the synthesis of this compound.

Catalyst-Free Cascade Processes

In a move towards ultimate sustainability, catalyst-free synthetic methods are highly desirable. A catalyst-free synthesis of imidazo[1,2-a]pyridines has been achieved via a Groebke multicomponent reaction in choline (B1196258) chloride-based deep eutectic solvents. researchgate.net These solvents are environmentally benign and biodegradable, and the products can often be isolated by simple filtration, simplifying the purification process. researchgate.net This approach has been successful in the one-pot, three-component reaction of 2-aminopyridine, aromatic aldehydes, and cyclohexyl isocyanide to yield 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net

ReactantsSolventConditionsProductYield (%)Reference
2-aminopyridine, Aromatic aldehyde, Cyclohexyl isocyanideUrea-choline chloride80 °CN-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine57-87% researchgate.net

Microwave-Assisted Synthetic Methods

Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity. nih.govscispace.combohrium.com This technology has been successfully applied to the synthesis of 3-aminoimidazo[1,2-a]pyridine libraries through multicomponent reactions. nih.govscispace.combohrium.com

A notable example is the one-step solution-phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines from an α-amino-pyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol. nih.govscispace.combohrium.com This reaction is mediated by microwave irradiation and catalyzed by scandium triflate, representing a rapid and efficient route that avoids the use of isonitriles. nih.govscispace.combohrium.com

Furthermore, a facile microwave-assisted, solvent-free synthesis of imidazo[1,2-a]pyridines from phenacyl bromide and 2-aminopyridine has been reported, catalyzed by an ionic liquid. This method is characterized by high efficiency, good functional group tolerance, and a simple work-up procedure. An expeditious one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation also provides a rapid entry to 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org

ReactantsCatalyst/PromoterConditionsProductYield (%)Reference
2-aminopyridine, Aldehyde, TMSCNSc(OTf)₃Microwave, Methanol3-aminoimidazo[1,2-a]pyridine derivativeGood nih.govscispace.combohrium.com
Phenacyl bromide, 2-aminopyridineIonic LiquidMicrowave, Solvent-freeImidazo[1,2-a]pyridine derivativeGood
Arylglyoxal, 1,3-dicarbonyl, 2-aminopyridineI₂Microwave2,3-disubstituted imidazo[1,2-a]pyridineGood to very good rsc.org

Introduction of the Benzamide Moiety

The final step in the synthesis of this compound involves the introduction of the benzamide group. This is most commonly achieved through the acylation of a 3-aminoimidazo[1,2-a]pyridine precursor. This precursor is readily accessible through the various metal-free and microwave-assisted multicomponent reactions described above.

Amide Bond Formation Strategies (e.g., Coupling Reactions)

A principal and direct method for synthesizing this compound involves the formation of an amide bond between a 3-aminoimidazo[1,2-a]pyridine precursor and a benzoic acid derivative. This approach leverages standard peptide coupling chemistry.

The synthesis typically starts with imidazo[1,2-a]pyridine-3-carboxylic acid, which is activated and then reacted with an appropriate amine. acs.org Alternatively, the more common route involves the coupling of 3-aminoimidazo[1,2-a]pyridine with benzoic acid or its activated form (e.g., benzoyl chloride). Standard coupling reagents are employed to facilitate this reaction, minimizing the need for harsh conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group at the C-3 position of the imidazo[1,2-a]pyridine ring.

Commonly used coupling agents and conditions are summarized in the table below.

Coupling Reagent(s)Base (if applicable)SolventDescription
EDCI / HOBTN/ADichloromethane (DCM) or Dimethylformamide (DMF)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBT) is a widely used system that forms an active ester intermediate, leading to high yields of the desired amide. acs.org
Acyl ChloridesTriethylamine (TEA) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)The reaction of 3-aminoimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct is a classic and effective method.

This strategy is foundational in the synthesis of various N-substituted imidazo[1,2-a]pyridine-3-carboxamides, which have been extensively investigated for their potent antituberculosis activity. acs.orgnih.govacs.orgnih.gov The versatility of this method allows for the introduction of a wide array of substituents on both the imidazo[1,2-a]pyridine core and the benzoyl moiety, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies. nih.gov

Ring Opening Reactions for Amide Formation

The synthesis of this compound via ring-opening reactions is not a commonly reported or conventional strategy. Theoretical approaches could be envisioned where a different heterocyclic system undergoes cleavage and rearrangement to form the target amide, but such methods are not prevalent in the literature for this specific compound. For instance, reactions involving the ring opening of pyridinium (B92312) ylides or oxazolium salts are known in heterocyclic chemistry but have not been specifically applied to the direct formation of this benzamide derivative. researchgate.netresearchgate.net Similarly, while ring-opening rearrangements of other amides, such as N-cyclopropyl-amides, have been developed, they lead to different structural outcomes. rsc.org Therefore, this pathway remains a less explored and hypothetical route compared to the more established methods.

Functionalization of Pre-formed Imidazo[1,2-a]pyridines with Benzoyl Moieties

A highly effective strategy for synthesizing the target compound involves the direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring. This approach takes advantage of the inherent electronic properties of the heterocyclic system. The C-3 position of the imidazo[1,2-a]pyridine core is electron-rich and thus highly nucleophilic, making it the most reactive site for electrophilic substitution. nih.govresearchgate.netresearchgate.net

This inherent reactivity allows for the direct introduction of various functional groups at the C-3 position, a process often referred to as C-H functionalization. nih.govresearchgate.net For the synthesis of this compound, this can be achieved through:

Direct C-3 Amination followed by Benzoylation: An amino group can be introduced directly onto the C-3 position using an appropriate amination source and an oxidant, such as PhI(OAc)2. researchgate.net The resulting 3-aminoimidazo[1,2-a]pyridine can then be readily acylated with benzoyl chloride or coupled with benzoic acid as described in section 2.2.1.

Direct C-3 Acylation/Amidation: While less common than the two-step approach, methods for the direct C-acylation of the C-3 position have been explored. acs.org A selective C-acylation reaction at the C-3 position of a 2-aminoimidazo[1,2-a]pyridine has been reported as a key step in the synthesis of more complex fused heterocycles. acs.org

The development of catalyst-free, multicomponent reactions to functionalize the C-3 position highlights the efficiency of this approach, allowing for rapid access to diverse derivatives from commercially available starting materials. nih.govarizona.edu

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound is governed by strong chemo- and regioselectivity, which simplifies its preparation. The imidazo[1,2-a]pyridine scaffold has several potential sites for reaction, but the C-3 position is overwhelmingly favored for electrophilic attack. researchgate.netstackexchange.comechemi.com

The high regioselectivity for C-3 functionalization can be explained by examining the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during electrophilic aromatic substitution. stackexchange.comechemi.com

Attack at C-3: When an electrophile attacks the C-3 position, the positive charge can be delocalized across the imidazole ring without disrupting the aromatic sextet of the adjacent pyridine ring. This results in a more stable, resonance-stabilized intermediate where the six-membered ring maintains its aromatic character. stackexchange.comechemi.com

Attack at C-2: In contrast, electrophilic attack at the C-2 position forces the positive charge onto the bridgehead nitrogen, disrupting the aromaticity of the pyridine ring in one of the key resonance structures. This intermediate is significantly less stable. stackexchange.com

This pronounced electronic preference means that reactions such as halogenation, nitration, acylation, and amination occur almost exclusively at the C-3 position, provided it is unsubstituted. stackexchange.comacs.org This inherent regioselectivity is a cornerstone of synthetic strategies targeting C-3 functionalized imidazo[1,2-a]pyridines, often eliminating the need for protecting groups or complex directing strategies. rsc.org

Advanced Synthetic Methodologies for Hybrid Structures

Modern synthetic chemistry has introduced sophisticated methods for the efficient construction of complex molecules. These advanced methodologies are particularly well-suited for creating hybrid structures based on the this compound scaffold.

Tandem Reactions

Tandem or multicomponent reactions (MCRs) provide a powerful and atom-economical approach to synthesize complex heterocyclic systems in a single step. rsc.org The most significant MCR for the synthesis of the core precursor of the target molecule is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govnih.gov

The GBB reaction is a three-component condensation that combines a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.orgcapes.gov.brmdpi.comnih.gov

General Scheme of the Groebke–Blackburn–Bienaymé Reaction:

Reactant 1Reactant 2Reactant 3CatalystProduct
2-AminopyridineAldehyde (R-CHO)Isocyanide (R'-NC)Acid Catalyst (e.g., Sc(OTf)₃, TFA, NH₄Cl)3-(Alkyl/Arylamino)imidazo[1,2-a]pyridine

This reaction is highly versatile, tolerating a wide range of substituents on all three components. organic-chemistry.orgnih.gov The resulting 3-aminoimidazo[1,2-a]pyridine is the immediate precursor for the target compound. The GBB product can be isolated and subsequently acylated with benzoic acid or benzoyl chloride. In some cases, the synthesis can be performed as a one-pot, two-step sequence, where after the completion of the GBB reaction, the acylating agent is added directly to the reaction mixture. beilstein-journals.org This tandem approach significantly streamlines the synthesis of this compound derivatives and is a cornerstone of modern library synthesis for drug discovery. capes.gov.brmdpi.comnih.gov

Cross-Coupling Strategies for C-3 Functionalization

Transition metal-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis and offer advanced strategies for the C-3 functionalization of the imidazo[1,2-a]pyridine core. These methods often involve the activation of a C-H bond or the use of a pre-functionalized heterocycle (e.g., a C-3 halogenated derivative).

While direct C-N bond formation at the C-3 position via cross-coupling to form the benzamide is less documented, related transformations provide a clear blueprint for this approach:

Palladium-Catalyzed C-H Arylation: Direct C-H arylation at the C-3 position of related imidazo[1,5-a]pyridines with aryl bromides has been successfully developed using palladium catalysts. nih.gov This demonstrates the feasibility of forming C-C bonds at this position and suggests that C-N coupling could be achievable under similar principles, such as a Buchwald-Hartwig amination protocol.

Ruthenium-Catalyzed Oxidative Olefination: Ruthenium catalysts have been used for the highly regioselective oxidative olefination of imidazo[1,2-a]pyridines at the C-3 position, showcasing the utility of transition metals in activating this specific C-H bond. rsc.org

Cross-Dehydrogenative Coupling (CDC): Metal-free CDC reactions have been reported for the C-3 heteroarylation of imidazo[1,2-a]pyridines, further expanding the toolkit for C-C bond formation at this site. rsc.org

These advanced methods provide powerful, albeit sometimes complex, alternatives to classical approaches. They are particularly valuable for late-stage functionalization, where a complex imidazo[1,2-a]pyridine core needs to be modified selectively at the C-3 position to introduce a benzamide or a related moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. The expected spectra for this compound would feature distinct signals corresponding to the protons and carbons of the imidazo[1,2-a]pyridine core and the benzamide group.

Proton NMR (¹H NMR)

The ¹H NMR spectrum is anticipated to show signals for nine aromatic protons and one amide proton. The protons on the imidazo[1,2-a]pyridine ring system typically appear in the range of δ 6.8–9.0 ppm. The chemical shifts are influenced by the electronic environment and coupling between adjacent protons. The benzoyl group protons would appear in the typical aromatic region, and the amide (N-H) proton would present as a broad singlet, the position of which is highly dependent on solvent and concentration.

Based on data from analogous structures, the expected chemical shifts for the protons are outlined in the table below. The protons on the pyridine ring (H-5, H-6, H-7, H-8) and the imidazole ring (H-2) would show characteristic splitting patterns (doublet, triplet, doublet of doublets) based on their coupling with neighboring protons. The protons of the benzoyl group would also exhibit characteristic splitting, typically with the ortho-protons (H-2'/H-6') appearing more downfield than the meta- (H-3'/H-5') and para- (H-4') protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-28.0 - 8.5Singlet (s)
H-58.5 - 9.0Doublet (d)
H-87.5 - 8.0Doublet (d)
H-6, H-76.8 - 7.4Multiplet (m)
H-2', H-6' (Benzoyl)7.8 - 8.1Doublet (d)
H-3', H-5' (Benzoyl)7.4 - 7.6Triplet (t)
H-4' (Benzoyl)7.4 - 7.6Triplet (t)
N-H (Amide)9.5 - 10.5Broad Singlet (br s)

Note: Expected values are based on analyses of related imidazo[1,2-a]pyridine and benzamide compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum for this compound is expected to display 14 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the δ 165-170 ppm region. The carbons of the imidazo[1,2-a]pyridine ring are expected between δ 110 and 150 ppm. dtic.mil Aromatic carbons from the benzoyl group would also resonate in this region.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Amide)165.0 - 170.0
C-2140.0 - 145.0
C-3120.0 - 125.0
C-5125.0 - 130.0
C-6112.0 - 118.0
C-7123.0 - 128.0
C-8115.0 - 120.0
C-8a145.0 - 150.0
C-1' (Benzoyl)130.0 - 135.0
C-2', C-6' (Benzoyl)127.0 - 130.0
C-3', C-5' (Benzoyl)128.0 - 132.0
C-4' (Benzoyl)131.0 - 135.0

Note: Expected values are based on analyses of related imidazo[1,2-a]pyridine and benzamide compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound (C₁₄H₁₁N₃O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. For instance, the calculated monoisotopic mass of C₁₄H₁₁N₃O is 237.0902 g/mol . HRMS analysis would be expected to find a protonated molecular ion [M+H]⁺ at m/z 238.0975.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique would be used to confirm the molecular weight and study the fragmentation pattern of the molecule. The protonated molecule [M+H]⁺ at m/z 238 would be selected and fragmented. Expected fragmentation pathways would involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the benzoyl cation (m/z 105) and the 3-aminoimidazo[1,2-a]pyridine cation (m/z 134) or related fragments. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds. The analysis of related compounds suggests the presence of key vibrational frequencies. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3200 - 3400
C-H (Aromatic)Stretch3000 - 3100
C=O (Amide I)Stretch1650 - 1680
C=C, C=N (Aromatic)Stretch1450 - 1600
N-H (Amide II)Bend1510 - 1550
C-NStretch1200 - 1350

Note: Expected values are based on analyses of related imidazo[1,2-a]pyridine and benzamide compounds. Actual experimental values may vary.

Based on the conducted research, specific experimental data for this compound regarding X-ray crystallography, UV-Visible spectroscopy, and elemental analysis is not available in the provided search results. The literature found discusses related but structurally distinct compounds, and per the instructions to focus solely on the specified molecule, this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate data for the specified subsections.

The Rationale for Hybridization: Exploring N Imidazo 1,2 a Pyridin 3 Yl Benzamide Structures

The strategic fusion of the imidazo[1,2-a]pyridine (B132010) scaffold and the benzamide (B126) moiety in the form of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide is a compelling example of molecular hybridization in drug design. This approach is predicated on the hypothesis that combining two independently active pharmacophores can lead to a new chemical entity with a unique and potentially superior pharmacological profile.

The rationale for investigating these hybrid structures is multifaceted:

Synergistic Activity: The combination of the two scaffolds may result in a synergistic enhancement of the biological activity observed for the individual components. The imidazo[1,2-a]pyridine core can provide a rigid platform to orient the benzamide group for optimal interaction with a biological target.

Novel Biological Targets: The hybrid molecule may interact with novel biological targets that are not recognized by either of the parent scaffolds alone. The unique three-dimensional shape and electronic distribution of the hybrid could unlock new therapeutic opportunities.

Modulation of Physicochemical Properties: The benzamide moiety can be used to modulate the physicochemical properties of the imidazo[1,2-a]pyridine core, such as solubility, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic and pharmacodynamic profiles.

Exploration of New Chemical Space: The synthesis of such hybrids allows for the exploration of new areas of chemical space, leading to the discovery of compounds with novel structures and mechanisms of action. Research into related structures, such as imidazo[1,2-a]pyridine-3-carboxamides, has already shown promise in developing potent agents against multidrug-resistant tuberculosis, demonstrating the potential of functionalizing the 3-position of the imidazo[1,2-a]pyridine ring. acs.orgnih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules with high accuracy.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G++(d,p), are employed to determine the most stable three-dimensional conformation of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide. acs.orgnih.gov This process, known as geometric optimization, calculates key structural parameters. researchgate.net For the core imidazo[1,2-a]pyridine (B132010) ring, theoretical bond lengths and angles show good agreement with experimental X-ray diffraction data, confirming the reliability of the computational models. researchgate.net

Electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov For related imidazo[1,2-a]pyridine derivatives, the HOMO is typically localized on the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may extend over the benzamide (B126) portion, indicating that this region is prone to accepting electrons. acs.orgmdpi.com This distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting intermolecular interactions. researchgate.netnih.gov

Table 1: Representative Theoretical Electronic Properties of Imidazo[1,2-a]pyridine Derivatives
ParameterTypical Calculated Value (eV)Implication
HOMO Energy -6.0 to -7.5Electron-donating capability
LUMO Energy -0.5 to -2.0Electron-accepting capability
Energy Gap (ΔE) 4.0 to 5.5Chemical reactivity and stability

Quantum chemical calculations can accurately predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. semanticscholar.org

Theoretical FTIR: The vibrational frequencies of this compound can be computed using DFT. The resulting theoretical infrared (IR) spectrum displays characteristic peaks that correspond to specific vibrational modes. researchgate.net For instance, the amide C=O stretching vibration is typically predicted in the 1660-1740 cm⁻¹ region, while C-N stretching and N-H bending vibrations appear at lower frequencies. mdpi.comnih.gov These calculated spectra, when scaled by an appropriate factor, show excellent correlation with experimental FTIR data, allowing for reliable assignment of all vibrational bands. nih.govresearchgate.net

Theoretical NMR: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is used to predict the ¹H and ¹³C NMR chemical shifts. ipb.pt Calculations for the imidazo[1,2-a]pyridine scaffold show that protons on the pyridine (B92270) ring are typically found at lower fields in the ¹H NMR spectrum due to the electron-withdrawing effect of the bridgehead nitrogen atom. researchgate.net The predicted chemical shifts for both the core structure and the benzamide substituent generally align well with experimental findings, providing an unambiguous confirmation of the molecular structure. semanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in structure-based drug design to understand how a compound might interact with a biological target. researchgate.netnih.gov

For derivatives of this compound, docking simulations are performed against various protein targets, such as kinases, to elucidate potential mechanisms of action. nih.govrsc.orgnih.gov These simulations reveal the specific interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonding: The amide N-H group and the C=O group of the benzamide moiety, as well as the nitrogen atoms of the imidazo[1,2-a]pyridine ring, are common hydrogen bond donors and acceptors. Docking studies frequently show these groups forming hydrogen bonds with amino acid residues like glycine, arginine, or glutamic acid in the protein's active site. mdpi.com

π-π Stacking: The aromatic nature of both the imidazo[1,2-a]pyridine and benzamide rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: Nonpolar regions of the molecule can engage in hydrophobic interactions with corresponding pockets in the target protein.

Visualization of the docked pose provides a detailed 3D map of these interactions, guiding the design of new analogues with improved binding characteristics. sci-hub.se

Table 2: Common Interacting Residues and Interaction Types for Imidazo[1,2-a]pyridine Scaffolds in Kinase Active Sites
Interaction TypeFunctional GroupPotential Interacting Amino Acid
Hydrogen Bond Amide N-H, C=O; Pyridine NMet, Gly, Arg, Asp, Glu, Ser
π-π Stacking Imidazopyridine Ring, Benzene RingPhe, Tyr, Trp, His
Hydrophobic Aromatic Rings, Alkyl SubstituentsLeu, Val, Ile, Ala

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). sci-hub.se A more negative score typically indicates a stronger, more favorable interaction. For imidazo[1,2-a]pyridine derivatives, docking scores against various targets can range from -7.0 to over -10.0 kcal/mol, suggesting potent inhibitory potential. sci-hub.se For instance, a closely related imidazo[1,2-a]pyrazine-based carboxamide showed a binding affinity (Kd) of 7.8 nM against Discoidin Domain Receptor 1 (DDR1). nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and experimental testing. scispace.com

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. openpharmaceuticalsciencesjournal.com MD simulations, often run for nanoseconds, are used to assess the stability of the docked complex and analyze the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

For imidazo[1,2-a]pyridine-based inhibitors, MD simulations can confirm that the key interactions identified in docking, such as critical hydrogen bonds, are maintained throughout the simulation, indicating a stable binding mode. nih.govopenpharmaceuticalsciencesjournal.com Furthermore, these simulations reveal the flexibility of the ligand within the binding pocket and can highlight conformational rearrangements of the protein that are induced by the ligand. This dynamic understanding is essential for a more accurate prediction of binding affinity and for explaining the molecular basis of the compound's biological activity.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational tools used to identify and optimize lead compounds in drug discovery. For the imidazo[1,2-a]pyridine scaffold, these techniques have been instrumental in exploring vast chemical libraries to find molecules with desired biological activities.

Ligand-Based and Structure-Based Screening: Virtual screening campaigns for this class of compounds often employ both ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active molecules to identify others with similar properties. For instance, pharmacophore modeling, a common ligand-based technique, has been successfully applied to imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, which are structurally related to this compound. A study on antimycobacterial agents identified a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features, which was crucial for the molecules' activity. researchgate.net

Structure-based virtual screening, which relies on the 3D structure of the biological target, is also widely used. An innovative, pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This effort involved in silico screening of several proprietary pharmaceutical company libraries, which rapidly expanded the chemical diversity around the core scaffold. nih.govresearchgate.net This approach not only validated the initial hit but also led to the identification of analogs with improved antiparasitic activity and a better selectivity index. nih.gov The screening revealed that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated while retaining anti-leishmanial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a cheminformatics method used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-a]pyridine-3-carboxamide analogs, a 3D-QSAR model was developed to understand the structural requirements for antimycobacterial activity. researchgate.net This model, built from a training set of 27 compounds, demonstrated strong predictive power with a high correlation coefficient (R² = 0.9181) and cross-validation coefficient (Q² = 0.6745). researchgate.net Such models are invaluable for predicting the activity of novel, unsynthesized compounds and prioritizing them for synthesis and biological testing.

Rational Drug Design and Structural Design Strategies

Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules that can modulate its function. The imidazo[1,2-a]pyridine scaffold has been a fertile ground for the application of these strategies, leading to the development of potent and selective inhibitors for various therapeutic targets.

Structure-Based Drug Design (SBDD): SBDD is a cornerstone of modern drug discovery. For derivatives of the imidazo[1,2-a]pyridine core, molecular docking is a frequently used SBDD technique to predict the binding orientation and affinity of a ligand to its target protein. In the development of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides, docking studies were performed against the enzyme pantothenate synthetase. openpharmaceuticalsciencesjournal.com The results indicated key hydrogen bond interactions with residues such as Gly158, Met195, and Pro38, as well as pi-cation interactions with His47, providing a structural basis for their inhibitory activity. openpharmaceuticalsciencesjournal.com

Similarly, in the design of selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase, computational docking studies were essential. nih.gov Docking of a lead compound into the DDR1 active site revealed a classic type II binding mode, where the imidazo[1,2-a]pyrazine (B1224502) moiety formed a critical hydrogen bond with the backbone of Met704. nih.gov This structural insight guided the design of a new series of inhibitors where the linker group was modified to improve selectivity. This effort led to the discovery of compound 8v , which exhibited potent and highly selective inhibition of DDR1. nih.gov

Pharmacophore-Guided Optimization: Insights from pharmacophore models and SAR studies are used to guide the chemical modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For the 3-amino-imidazo[1,2-a]pyridine series, which are precursors to this compound, SAR exploration revealed important structural features. nih.govnih.gov For instance, in the context of anti-leishmanial activity, it was found that while small lipophilic alkyl groups at the 3-position were tolerated, the presence of basic or non-basic heteroatoms was detrimental to activity. nih.gov This knowledge allows medicinal chemists to make informed decisions in the design of new analogs, avoiding modifications that are likely to reduce activity. The identification of 3-amino-imidazo[1,2-a]pyridines as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase further highlights the utility of this scaffold in rational drug design. nih.gov

The table below summarizes the computational findings for a selective DDR1 inhibitor derived from rational design strategies applied to a related imidazo[1,2-a]pyrazine scaffold.

CompoundTargetIC50 (nM)Binding Affinity (Kd, nM)Selectivity vs. DDR2
8vDDR123.87.873-fold

Data sourced from a study on selective DDR1 inhibitors, demonstrating the power of rational design on a closely related chemical scaffold. nih.gov

These examples underscore the critical role of computational chemistry in advancing the imidazo[1,2-a]pyridine scaffold from initial hits to optimized lead compounds with significant therapeutic potential.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on the Imidazo[1,2-a]pyridine (B132010) Core

The bicyclic imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous clinically used drugs. nih.gov Variations in substituents on this core structure can significantly alter the pharmacological profile of the resulting compounds.

The C-2 position of the imidazo[1,2-a]pyridine ring is a frequent site for modification in SAR studies. Research indicates that the nature of the substituent at this position can greatly influence the compound's activity. For instance, in the development of antimicrobial agents, the character of the group on the phenyl ring at the C-2 position was found to influence the inhibitory activity of the synthesized derivatives. researchgate.net

In other studies, it has been observed that functionalization at the C-2 position can be challenging due to the electrophilic stability of the C-3 position. researchgate.net However, when achieved, it can lead to compounds with varied biological profiles. For example, some studies have shown that imidazo[1,2-a]pyridine derivatives with an alkyl, alkenyl, or benzyl (B1604629) substituent at the C-2 position have been extensively explored for their biological activities. researchgate.net

CompoundC-2 SubstituentBiological ActivityReference
Derivative APhenylAntimicrobial researchgate.net
Derivative BAlkylVaried Biological Profiles researchgate.net
Derivative CAlkenylVaried Biological Profiles researchgate.net
Derivative DBenzylVaried Biological Profiles researchgate.net

The C-3 position, where the benzamide (B126) group is attached, is crucial for the activity of this class of compounds. While direct modification of this attachment point is less common than altering the benzamide itself, the nature of the linkage is vital. SAR studies on antituberculosis agents revealed that imidazo[1,2-a]pyridine-3-carboxamides showed potent activity. rsc.org Specifically, benzyl amides containing analogues were among the most active. rsc.org This highlights the importance of the carboxamide linkage at the C-3 position for certain biological activities.

Furthermore, replacing the extended amide side chain at the C-3 position with different substituted aryl or heteroaryl rings has been explored. rsc.org This led to the discovery of amine-substituted 3-arylimidazo[1,2-a]pyridine analogs with promising activity against Mtb, although some cytotoxicity was observed. rsc.org

Substitutions on the pyridine (B92270) portion of the imidazo[1,2-a]pyridine core also play a significant role in modulating biological activity. For instance, in the development of c-Met inhibitors, variations at the C-7 and C-8 positions were explored. nih.gov While some substitutions did not significantly alter the activity, others were found to be important. nih.gov

In the context of antimicrobial agents, SAR studies indicated that substituents at the C-7 position influenced the activity of the synthesized derivatives. researchgate.net For cholinesterase inhibitors, a methyl substituent at the R4 position (equivalent to C-7 or C-8 depending on numbering) of the imidazo[1,2-a]pyridine ring showed the highest AChE inhibition activity in one series of compounds. nih.gov

Compound SeriesPyridine Ring Substitution PositionEffect on ActivityTargetReference
c-Met InhibitorsC-7, C-8Variedc-Met nih.gov
Antimicrobial AgentsC-7InfluentialBacteria researchgate.net
Cholinesterase InhibitorsR4 (C-7/C-8)IncreasedAChE nih.gov

Influence of Benzamide Moiety Modifications

The benzamide portion of the molecule offers a versatile site for modifications to fine-tune the compound's properties.

The substitution pattern on the phenyl ring of the benzamide is a key determinant of activity. In the development of RAF inhibitors, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed and their SAR was explored to improve selectivity. nih.govdaneshyari.com The nature and position of substituents on the benzamide phenyl ring were critical for both potency and selectivity against other kinases. nih.govdaneshyari.com

The amide linker connecting the imidazo[1,2-a]pyridine core and the phenyl ring is another important structural feature. While wholesale replacement of the amide is less common, modifications to its conformation and rigidity can impact activity. Studies on related imidazo[1,2-a]pyridine-3-carboxamides have shown that the orientation of the amide bond is crucial for potent activity. rsc.org Furthermore, in the context of cholinesterase inhibitors, the presence of the amide-like linkage was found to be a key feature for activity. nih.gov

Stereochemical Considerations and Enantioselectivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For the imidazo[1,2-a]pyridine scaffold, the introduction of chiral centers or elements of axial chirality can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles.

While the parent N-(Imidazo[1,2-a]pyridin-3-yl)benzamide structure is achiral, substitutions on either the imidazopyridine core or the benzamide moiety can introduce stereocenters. For instance, the incorporation of a substituent with a chiral carbon on the side chain creates the possibility of enantiomers. Although specific studies detailing the differential activity of enantiomers for this compound derivatives are not extensively documented in publicly available literature, the principles of stereoselectivity are fundamental in medicinal chemistry. It is widely recognized that one enantiomer often fits more precisely into a chiral receptor binding site, leading to a stronger interaction and, consequently, higher activity.

More recently, research has expanded beyond traditional carbon-centered chirality to include atropisomerism in the imidazo[1,2-a]pyridine class. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. A recent study has demonstrated the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.gov This was achieved using a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction, yielding a variety of imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities (ee). nih.govresearchgate.net

The successful enantioselective synthesis and chiral separation of imidazo[1,2-a]pyridine derivatives underscore the importance of stereochemistry in this class of compounds. nih.govresearchgate.netbenthamdirect.com The ability to isolate and test individual enantiomers is a critical step in developing more potent and selective therapeutic agents, as it allows for the identification of the eutomer (the more active enantiomer) and the distomer (the less active one), which may contribute to off-target effects or be metabolized differently.

Table 1: Examples of Asymmetric Synthesis of Axially Chiral Imidazo[1,2-a]pyridines

ReactantsCatalystYield (%)Enantiomeric Excess (ee %)Reference
6-aryl-2-aminopyridine, benzaldehyde, benzylisocyanideChiral Phosphoric Acid (CPA) A18038 nih.gov
6-aryl-2-aminopyridine, benzaldehyde, benzylisocyanideChiral Phosphoric Acid (CPA) (R)-A89997 researchgate.net

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate SAR, predict biological activity, and guide the design of new compounds. For the imidazo[1,2-a]pyridine class, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been instrumental.

3D-QSAR Studies: Three-dimensional QSAR (3D-QSAR) studies establish a mathematical relationship between the biological activity of a set of compounds and their 3D molecular properties. For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, which are structurally very similar to N-(Imidazo[1,2-a]pyridin-3-yl)benzamides, atom-based 3D-QSAR models have been developed to understand the structural requirements for antimycobacterial activity.

In one such study, a 3D-QSAR model was generated using a training set of 27 compounds. The model yielded a high correlation coefficient (R²) of 0.9181, indicating a strong correlation between the predicted and actual activities. The model's predictive power was confirmed with a test set of 11 compounds, resulting in a cross-validation correlation coefficient (Q²) of 0.6745. The visualization of the 3D-QSAR model highlights regions where specific steric and electrostatic properties are favorable or unfavorable for activity. For example, the model might show that bulky, electropositive groups at a certain position increase activity, while electronegative groups at another position decrease it. This visual feedback provides clear guidance for designing new derivatives with enhanced potency.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. For imidazo[1,2-a]pyridine derivatives, docking studies have been used to understand their interactions with various biological targets, such as the enzyme pantothenate synthetase in mycobacteria. These studies can reveal key interactions, such as hydrogen bonds and pi-cation interactions, between the ligand and specific amino acid residues in the active site (e.g., Gly158, Met195, Pro38, Hie47). This information is invaluable for explaining the observed SAR and for designing modifications to improve binding affinity and selectivity.

Table 2: Statistical Parameters from a 3D-QSAR Study on Imidazo[1,2-a]pyridine-3-carboxamides

ParameterValueSignificance
R² (Training Set)0.9181Indicates a strong fit of the model to the training data.
SD (Standard Deviation)0.3305Measures the dispersion of the data relative to its mean.
Q² (Test Set)0.6745Demonstrates the predictive ability of the model for an external dataset.
RMSE (Root Mean Square Error)0.65Measures the differences between values predicted by the model and the values observed.
Pearson-R0.8427Indicates a strong positive correlation in the test set.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful ligand-based drug design approach used to identify the essential structural motifs required for biological activity, especially when the 3D structure of the target is unknown.

For imidazo[1,2-a]pyridine-3-carboxamide analogues, common pharmacophore hypotheses have been generated based on a set of known active and inactive molecules. One successful study identified a five-featured pharmacophore hypothesis, designated HHPRR. This model consists of:

Two Hydrophobic groups (H): These define regions where non-polar, lipophilic substituents are favorable for activity, likely interacting with hydrophobic pockets in the receptor.

One Positive ionizable group (P): This feature indicates the importance of a positively charged or polar group for electrostatic or hydrogen bonding interactions.

Two Aromatic rings (R): These highlight the necessity of aromatic systems, which can engage in pi-pi stacking or other aromatic interactions with the target.

This HHPRR pharmacophore model serves as a 3D query to screen virtual libraries of compounds, helping to identify new molecules that possess the required structural features and are therefore likely to be active. Furthermore, this model was used as a basis for aligning molecules in the aforementioned 3D-QSAR studies, ensuring a structurally relevant alignment for generating a robust predictive model. The development of such models is a key step in understanding the SAR of the this compound scaffold and in guiding the rational design of novel, more effective therapeutic agents.

Table 3: Features of the HHPRR Pharmacophore Model for Antimycobacterial Imidazo[1,2-a]pyridine-3-carboxamides

Feature TypeNumber of FeaturesPutative Role in Binding
Hydrophobic (H)2Interaction with non-polar pockets of the target protein.
Positive Ionizable (P)1Electrostatic interactions or serving as a hydrogen bond donor.
Aromatic Ring (R)2Pi-pi stacking or hydrophobic interactions.

Biological Activity and Mechanistic Insights in Vitro Studies

Anti-Infective Activities

Derivatives of the N-(Imidazo[1,2-a]pyridin-3-yl)benzamide core structure have demonstrated a broad spectrum of anti-infective activities, encompassing antibacterial, antifungal, and antiviral properties in laboratory settings.

Antibacterial Activity: Spectrum and Potency

The imidazo[1,2-a]pyridine (B132010) nucleus is a key structural feature in a variety of compounds exhibiting antibacterial effects against both Gram-positive and Gram-negative bacteria.

Research has shown that derivatives of imidazo[1,2-a]pyridine are effective against Gram-positive bacteria. For instance, a study investigating N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide, a compound with a similar structural backbone, demonstrated significant activity against Bacillus subtilis. innovareacademics.in Another study on 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives reported a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. najah.edu

Table 1: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
3-amino-6-fluoroimidazo[1,2-a]pyridine derivative (compound 89) S. aureus 62.5 najah.edu
3-amino-6-fluoroimidazo[1,2-a]pyridine derivative (compound 85) S. epidermidis 62.5 najah.edu

The antibacterial spectrum of imidazo[1,2-a]pyridine derivatives also extends to Gram-negative bacteria. In the same study of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives, compounds exhibited notable activity against Escherichia coli and Klebsiella pneumoniae, with MIC values as low as 15.625 µg/mL for E. coli. najah.edu

Table 2: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
3-amino-6-fluoroimidazo[1,2-a]pyridine derivative (compound 91) E. coli 15.625 najah.edu
3-amino-6-fluoroimidazo[1,2-a]pyridine derivative (compound 91) K. pneumoniae 31.25 najah.edu

One of the proposed mechanisms for the antibacterial action of this class of compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. innovareacademics.in Molecular docking studies have suggested that imidazo[1,2-a]pyridine derivatives can bind to the beta subunit of bacterial DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. innovareacademics.in This mechanism is distinct from that of quinolone antibiotics, which also target DNA gyrase but at a different site.

Antifungal Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an antifungal agent. Studies on various derivatives have shown promising activity, particularly against opportunistic fungal pathogens. A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their activity against a resistant strain of Candida albicans, with some compounds showing minimum inhibitory concentrations (MICs) below 300 µmol/L. scirp.org Another study on imidazo[1,2-a]pyridinehydrazone derivatives also demonstrated anticandidal activity, with the potency varying based on the substitution pattern on the phenyl ring.

Table 3: In Vitro Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Fungal Strain MIC Reference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivative (10i) Candida albicans (resistant strain) 41.98 µmol/L scirp.org
1-(3-nitroimidazo[1,2-a]pyridinyl)-3-(2-methylphenyl)hydrazone (5d) Candida albicans Not specified
1-(3-nitroimidazo[1,2-a]pyridinyl)-3-(3-bromophenyl)hydrazone (5i) Candida albicans Not specified

Antiviral Activity (e.g., Respiratory Syncytial Virus Fusion Inhibition, HIV, Hepatitis C)

The versatility of the imidazo[1,2-a]pyridine core extends to antiviral applications, with derivatives showing inhibitory effects against a range of viruses.

Respiratory Syncytial Virus (RSV): The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of potent RSV fusion inhibitors. While specific data for this compound is not available, related benzimidazole (B57391) derivatives have been shown to be effective against RSV. nih.gov

Human Immunodeficiency Virus (HIV): Certain 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov These compounds act allosterically to inhibit the function of reverse transcriptase, an enzyme crucial for the replication of the HIV genome. One study reported a 3-aminoimidazo[1,2-a]pyridine derivative with activity against wild-type and some common drug-resistant variants of HIV-1 reverse transcriptase. nih.gov

Hepatitis C Virus (HCV): Imidazo[1,2-a]pyridine derivatives have also shown potential as anti-HCV agents. A series of these compounds were found to directly bind to the HCV non-structural protein 4B (NS4B), a key component of the viral replication complex, leading to potent in vitro inhibition of HCV replication with EC50 values below 10 nM for some analogs. nih.gov Another class of related compounds, pyridine (B92270) carboxamides, have been identified as potent palm site inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral genome replication. scispace.comnih.gov

Table 4: In Vitro Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class Virus Target Potency Reference
3-Aminoimidazo[1,2-a]pyridines HIV-1 Reverse Transcriptase Active against wild-type and some drug-resistant variants nih.gov
Imidazo[1,2-a]pyridines HCV NS4B Protein EC50 < 10 nM nih.gov
Pyridine Carboxamides HCV NS5B Polymerase IC50 = 0.014 µM (GT1b) scispace.comnih.gov

Antiprotozoal Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential against various protozoan parasites.

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The imidazo[1,2-a]pyridine core is a recognized pharmacophore with demonstrated antileishmanial properties. nih.govnih.govresearchgate.net Studies on related imidazo[1,2-a]pyridine derivatives have shown activity against different Leishmania species. For instance, a series of 2,3-diarylimidazo[1,2-a]pyridines have been evaluated, with some analogues showing potent activity against the amastigote stages of Leishmania major. nih.gov Furthermore, imidazo-[1,2-a]-pyridine-3-carboxamide derivatives linked to a triazole moiety have also been synthesized and assessed for their antileishmanial and antitrypanosomal activities. nih.gov However, specific IC50 values and detailed mechanistic insights for this compound against Leishmania species have not been reported.

Modulators of Neurological Receptors

GABAA Receptor Modulation (e.g., δ-subunit containing receptors)

The γ-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The diversity of their subunit composition leads to a wide range of pharmacological profiles. Receptors containing the δ-subunit are typically located extrasynaptically and are responsible for tonic inhibition, making them an interesting target for therapeutic intervention. nih.gov

The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a close structural relative of imidazo[1,2-a]pyridines, has been identified in ligands that modulate the GABAA receptor at the benzodiazepine (B76468) binding site. dergipark.org.tr While direct studies on this compound are lacking, a related benzamide (B126) compound, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide (DS2), has been shown to be a selective positive allosteric modulator of δ-subunit-containing GABAA receptors. This compound was found to potentiate GABA-evoked currents in receptors containing α4β3δ subunits. This suggests that the broader scaffold to which this compound belongs has the potential to interact with and modulate these specific GABAA receptor subtypes.

Molecular Site of Action Determination

The precise molecular site of action for this compound on GABAA receptors has not been experimentally determined. However, based on the action of related imidazo[1,2-a]pyridine and benzamide modulators, it is plausible that it could act as an allosteric modulator. researchgate.netnih.gov Allosteric sites on the GABAA receptor are distinct from the GABA binding site and can bind a variety of molecules that can enhance or inhibit the receptor's function. The aforementioned derivative, DS2, acts as a positive allosteric modulator, suggesting a binding site that facilitates the potentiation of GABA-mediated currents. nih.gov

Enzyme Inhibition and Activation Studies

Kinase Inhibition (e.g., BCR-ABL, c-Met)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

BCR-ABL: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). nih.govacs.org While the imidazo[1,2-b]pyridazine (B131497) scaffold is a key component of the potent pan-BCR-ABL inhibitor ponatinib, there is no specific data available on the inhibitory activity of this compound against BCR-ABL. nih.govacs.org

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. A series of imidazo[1,2-a]pyridine derivatives have been designed and evaluated as c-Met inhibitors, with some compounds demonstrating potent inhibition in the nanomolar range. nih.gov For example, a selective and potent c-Met inhibitor from this class, compound 22e, was identified with an IC50 value of 3.9 nM against the c-Met kinase. nih.gov However, the inhibitory potential of this compound against c-Met has not been specifically reported.

Glucokinase (GK) Activation

Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, and it plays a crucial role in maintaining glucose homeostasis. nih.govresearchgate.net Activators of glucokinase are being investigated as potential treatments for type 2 diabetes. nih.govimpactfactor.org While various chemical scaffolds, including benzamide derivatives, have been explored as glucokinase activators, there is currently no scientific literature to suggest that this compound or the broader imidazo[1,2-a]pyridine class of compounds act as glucokinase activators. nih.govresearchgate.net Research in this area has focused on other heterocyclic systems, such as N-pyridin-2-yl benzamide analogues. nih.gov

Histone Deacetylase (HDAC) Inhibition

The N-(2-aminophenyl)benzamide moiety is recognized as a zinc-binding group effective in the inhibition of Class I histone deacetylases (HDACs). nih.govnih.gov Research into a novel series of HDAC inhibitors incorporating the N-(2-aminophenyl)benzamide functionality has identified compounds with potent activity against HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

One study described a series of potent chiral inhibitors of HDAC containing an N-(2-aminophenyl)benzamide unit and an oxazoline (B21484) capping group. acs.orgkcl.ac.uknih.gov These compounds exhibited selectivity for Class I HDACs. For instance, one derivative, N-(2-aminophenyl)-benzamide 15k, demonstrated significant inhibition of HDAC3-NCoR2. acs.orgkcl.ac.uknih.gov The in vitro inhibitory concentrations (IC₅₀) for this compound against several HDAC isoforms are detailed below.

Enzyme/ComplexIC₅₀ (nM)
HDAC180
HDAC2110
HDAC3-NCoR26
HDAC825,000
Other HDACs (4, 5, 6, 7, 9, 10, 11)>2,000 to >100,000

This data pertains to the N-(2-aminophenyl)benzamide derivative 15k, not this compound. acs.orgkcl.ac.uknih.gov

The mechanism for benzamide-type inhibitors involves the 2-amino anilide group acting as a zinc-binding element within the catalytic tunnel of the enzyme. explorationpub.com This interaction is often slow but forms a tight and stable complex, which contributes to the inhibitory potency. explorationpub.com Cellular analysis confirmed that these types of inhibitors can lead to an increase in histone H3K9 acetylation, consistent with the inhibition of endogenous HDAC activity. acs.org

Butyrylcholinesterase (BChE) Inhibition

The imidazo[1,2-a]pyridine scaffold is a key feature in the design of cholinesterase inhibitors for potential application in Alzheimer's disease. researchgate.neteurekaselect.com Butyrylcholinesterase (BChE) is a significant target as its activity increases in the later stages of the disease. researchgate.net

A study focused on a series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives revealed several compounds with potent BChE inhibitory activity. researchgate.neteurekaselect.com The inhibitory potential of these derivatives was evaluated in vitro, with some compounds showing significant efficacy. The most active compounds from this series are highlighted below.

CompoundBChE IC₅₀ (µM)AChE IC₅₀ (µM)
Derivative 4a1.85 ± 0.090.98 ± 0.05
Derivative 4g0.89 ± 0.042.11 ± 0.11
Derivative 4l1.54 ± 0.08>10

This data pertains to N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives, not this compound. researchgate.neteurekaselect.com

Kinetic studies performed on active cholinesterase inhibitors often indicate a mixed-type inhibition mechanism, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.govmdpi.com Molecular docking studies further reveal that the imidazo[1,2-a]pyridine core can form important binding interactions within the active site of the BChE enzyme. researchgate.neteurekaselect.com

Inhibition of Protein Aggregation (e.g., Amyloid Beta (Aβ) Aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, making inhibitors of this process valuable therapeutic candidates. dntb.gov.uanih.gov The imidazo[1,2-a]pyridine scaffold has been utilized to develop ligands that bind to Aβ aggregates. nih.gov

Specifically, derivatives such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) have been shown to bind with high affinity to preformed Aβ aggregates. nih.gov In vitro binding assays demonstrated that IMPY could compete with other known Aβ ligands, indicating a strong interaction with the amyloid plaques.

CompoundBinding Affinity (Kᵢ, nM) vs. [¹²⁵I]TZDM
IMPY15
Bromo-derivative of IMPY10

This data pertains to IMPY and its derivative, not this compound. nih.gov

Furthermore, in vitro autoradiography of brain sections from a transgenic mouse model of Alzheimer's disease using radiolabeled [¹²⁵I]IMPY showed highly selective binding to amyloid structures. nih.gov While these studies focus on the detection of Aβ plaques rather than the inhibition of their formation, the high binding affinity suggests that the imidazo[1,2-a]pyridine scaffold can be a foundational structure for developing potent Aβ aggregation inhibitors. dntb.gov.uanih.gov

Anti-Inflammatory Modulatory Effects

Compounds featuring the imidazo[1,2-a]pyridine core have demonstrated notable anti-inflammatory properties. nih.govnih.govresearchgate.net These effects are often mediated through the modulation of key inflammatory signaling pathways.

One study investigated a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), for its anti-inflammatory activity in breast and ovarian cancer cell lines. nih.govnih.gov The findings indicated that MIA exerts its effects by suppressing the STAT3 and NF-κB signaling pathways. nih.govnih.gov In vitro experiments showed that MIA could:

Lower the levels of inflammatory cytokines. nih.gov

Suppress the DNA binding activity of NF-κB. nih.gov

Reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. nih.gov

Decrease nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated cells. nih.gov

Other studies on imidazo[1,2-a]pyridine carboxylic acid derivatives have also suggested that their anti-inflammatory effects may be linked to the inhibition of COX enzymes, which are critical mediators of inflammation. researchgate.net

Other Relevant In Vitro Biological Targets and Pathways

The versatile imidazo[1,2-a]pyridine scaffold has been identified as a pharmacophore for a wide range of biological activities beyond those previously mentioned. researchgate.netnih.gov In vitro studies have shown that derivatives of this scaffold can interact with various other targets and pathways.

One area of significant interest is oncology, where imidazo[1,2-a]pyridine derivatives have been developed as anticancer agents. researchgate.netnih.gov For example, an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid was found to inhibit cancer cell proliferation by targeting tubulin. nih.gov This compound inhibited tubulin polymerization in vitro, depolymerized microtubules in cancer cells, and arrested the cells in the mitotic phase of the cell cycle. nih.gov Other derivatives have been designed as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Imidazo[1,2-a]pyridin-3-yl-benzamide Analogs

The imidazo[1,2-a]pyridine (B132010) scaffold is a versatile template for the synthesis of new chemical entities with a wide array of biological activities. nih.govchemrxiv.org Researchers have successfully synthesized numerous derivatives by modifying this core structure. rsc.orgorganic-chemistry.orgresearchgate.net Future efforts will likely concentrate on the continued design and synthesis of novel analogs of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide to enhance their therapeutic properties and explore new pharmacological applications.

The synthesis of these analogs often involves multi-step reactions, including condensation, multicomponent reactions, and oxidative coupling. rsc.org For instance, new N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives have been synthesized and characterized. preprints.org The exploration of different substituents on both the imidazo[1,2-a]pyridine ring and the benzamide (B126) moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of B-RAFV600E, a key protein in the MAPK signaling pathway, which is often dysregulated in cancer. daneshyari.comnih.gov

Multi-Targeted Ligand Design Strategies

The development of multi-targeted ligands, which can simultaneously modulate the activity of multiple biological targets, is a promising strategy for treating complex diseases such as cancer. nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacodynamic group in the development of dual inhibitors, such as those targeting the PI3K/mTOR signaling pathway. nih.govacs.org A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors, with some compounds demonstrating excellent kinase selectivity and oral bioavailability. acs.org

Future research will likely focus on the rational design of this compound analogs that can interact with multiple targets implicated in a particular disease. This approach could lead to more effective therapies with a reduced likelihood of drug resistance. For example, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been investigated as inhibitors of c-KIT, a receptor tyrosine kinase involved in various cancers, including imatinib-resistant tumors. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Approaches

The integration of computational and experimental methods is crucial for the efficient discovery and optimization of novel drug candidates. nih.gov Computational techniques such as molecular docking, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), and DFT (Density Functional Theory) studies are employed to predict the binding modes of ligands, understand structure-activity relationships, and guide the design of new compounds. openpharmaceuticalsciencesjournal.comresearchgate.netphyschemres.org

For instance, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have led to the generation of a common pharmacophore hypothesis and a 3D-QSAR model. openpharmaceuticalsciencesjournal.comresearchgate.net These models can be used to predict the activity of new compounds before their synthesis, thereby saving time and resources. Experimental techniques such as NMR, LC-MS, and FT-IR are then used to synthesize and characterize the designed compounds, and their biological activity is evaluated through in vitro and in vivo assays. preprints.orgnih.gov The synergistic use of these approaches is expected to accelerate the development of new imidazo[1,2-a]pyridine-based therapeutics.

Development of Chemical Probes and Biological Tools

Fluorescent chemical probes are valuable tools for studying biological processes and for the visualization of specific molecular targets in cells and tissues. The imidazo[1,2-a]pyridine scaffold has been utilized in the development of such probes. For example, a novel fluorescent probe, N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] frontiersin.orgrsc.orgresearchgate.netoxadiazol-4-ylamino)hexyl)acetamide, has been synthesized for the visualization of the peripheral benzodiazepine (B76468) receptor (PBR) and microglial cells. nih.gov This receptor is overexpressed in various pathological conditions, including neuroinflammatory diseases and cancer. nih.gov

Future research in this area could focus on the design of this compound-based probes with improved photophysical properties, such as increased brightness and photostability. The development of probes for other biological targets will also be a key area of investigation, enabling a deeper understanding of the role of these targets in health and disease.

Expanding Therapeutic Applications beyond Current Insights

The imidazo[1,2-a]pyridine core is present in several marketed drugs with diverse therapeutic applications, including antiulcer, anxiolytic, and hypnotic agents. nih.govnih.gov Research has demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities, including anticancer, nih.govwaocp.org anti-inflammatory, researchgate.net antimicrobial, scirp.org antiviral, chemrxiv.org and antituberculosis properties. nih.govrsc.org

Future research will aim to expand the therapeutic applications of this compound and its analogs. For example, novel imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in glioblastoma stem cells, suggesting their potential as novel treatments for this aggressive brain tumor. nih.gov Furthermore, the anti-inflammatory effects of a novel imidazo[1,2-a]pyridine derivative have been demonstrated in breast and ovarian cancer cell lines, suggesting its potential as an anticancer agent with a dual mechanism of action. nih.gov

Table 1: Investigated Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Therapeutic AreaSpecific Target/MechanismReference(s)
Oncology PI3K/mTOR dual inhibitors acs.org
RAF inhibitors daneshyari.comnih.gov
c-KIT inhibitors nih.govresearchgate.net
Aldehyde Dehydrogenase (ALDH) inhibitors nih.gov
Anticancer effects against breast cancer cells waocp.org
Infectious Diseases Antituberculosis agents nih.govrsc.org
Anticandidosic agents scirp.org
Antiviral agents chemrxiv.org
Inflammatory Diseases Cyclooxygenase-2 (COX-2) inhibitors researchgate.net
Modulation of STAT3/NF-κB/iNOS/COX-2 signaling nih.gov

Advanced Material and Industrial Applications (e.g., Anticorrosive Agents)

Beyond their therapeutic potential, imidazo[1,2-a]pyridine derivatives have shown promise in materials science and industrial applications, particularly as corrosion inhibitors. frontiersin.orgrsc.orgresearchgate.net Corrosion is a major issue that affects the longevity and safety of metallic structures, and the development of effective and environmentally friendly corrosion inhibitors is of great importance. frontiersin.orgrsc.org

Several studies have demonstrated that imidazo[1,2-a]pyridine and its derivatives can effectively inhibit the corrosion of mild steel in acidic environments. frontiersin.orgrsc.orgresearchgate.netdntb.gov.ua These compounds adsorb onto the metal surface, forming a protective layer that prevents the corrosive medium from reaching the metal. researchgate.net The inhibition efficiency of these compounds can be quite high, with some derivatives showing over 90% inhibition at low concentrations. frontiersin.orgrsc.org

Future research in this area will likely focus on the development of new imidazo[1,2-a]pyridine-based corrosion inhibitors with even higher efficiencies and better environmental profiles. rsc.org The investigation of their mechanism of action through a combination of experimental and theoretical studies will also be a key area of focus.

Table 2: Corrosion Inhibition Efficiency of Select Imidazo[1,2-a]pyrimidine (B1208166) Derivatives on Mild Steel in 1 M HCl

CompoundConcentration (M)Inhibition Efficiency (%)Reference
2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (DPIP)0.000190.5 frontiersin.org
2-(4-octylphenyl)-4-phenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (OPIP)0.000191.9 frontiersin.org
Imidazo[1,2-a]pyrimidine-Schiff base derivative (IPY 1)0.00194.22 rsc.org
Imidazo[1,2-a]pyrimidine-Schiff base derivative (IPY 2)0.00196.10 rsc.org

Q & A

Q. What are the standard synthetic routes for preparing N-(imidazo[1,2-a]pyridin-3-yl)benzamide derivatives?

The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. A common protocol includes:

  • One-pot MCRs : Reacting aryl ketones with 2-aminoheterocycles (e.g., 2-aminopyridine) using dimethyl sulfoxide (DMSO) as a methylene donor. Catalytic iodine (I₂) and potassium persulfate (K₂S₂O₈) are often employed to promote cyclization .
  • Friedel-Crafts acylation : Selective C-3 acylation of imidazo[1,2-a]pyridines using acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) .
  • Post-functionalization : Bromination or fluorination at specific positions (e.g., 8-bromo derivatives) via electrophilic substitution for further cross-coupling reactions .

Q. Key Reaction Optimization Table :

MethodCatalysts/ConditionsYield RangeReference
One-pot MCRI₂/K₂S₂O₈, 80°C, 12h60-85%
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, rt, 4h70-90%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 8h50-75%

Q. How are this compound derivatives characterized for purity and structural integrity?

Standard analytical workflows include:

  • HPLC-MS : To assess purity (>95%) and confirm molecular weight.
  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzamide vs. acetamide groups) .
  • X-ray crystallography : For unambiguous confirmation of regioselectivity in complex derivatives .

Q. What preliminary biological screening models are used to evaluate the therapeutic potential of these compounds?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .
  • CNS targeting : Radioligand binding assays for δ-GABA-A receptor affinity (e.g., competitive displacement using [³H]gaboxadol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of δ-GABA-A receptor selectivity in these derivatives?

  • Key modifications : Introducing electron-withdrawing groups (e.g., 4-Cl on benzamide) enhances δ-subunit binding. For example, 4-chloro-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide shows >100-fold selectivity over α/β subunits .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions with residues like Arg-218 and Asp-55 in the δ-subunit .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for imidazo[1,2-a]pyridine-based kinase inhibitors?

  • ADME profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding. Poor oral bioavailability often stems from high logP (>5) or P-gp efflux .
  • Prodrug approaches : Mask polar groups (e.g., carboxylic acids) as esters to improve membrane permeability .
  • In vivo PD models : Use xenograft models with pharmacokinetic (PK) sampling to correlate tumor growth inhibition with drug exposure .

Q. How does regioselectivity in C-3 acylation impact the biological activity of these compounds?

  • Case study : C-3 acetylated derivatives exhibit enhanced antiproliferative activity compared to C-2 analogs due to improved hydrophobic interactions with kinase ATP-binding pockets (e.g., CLK1 inhibition with IC₅₀ = 120 nM vs. >1 µM for C-2) .
  • Experimental validation : Use competitive kinetic studies under varying acylating agents (e.g., acetyl chloride vs. benzoyl chloride) to confirm regiochemical outcomes .

Q. What advanced techniques quantify target engagement in δ-GABA-A receptor studies?

  • PET imaging : Radiolabeled analogs like [¹¹C]4-methoxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide enable in vivo receptor occupancy measurements in rodent brains .
  • Electrophysiology : Patch-clamp recordings in δ-subunit-transfected HEK293 cells to assess potentiation of GABA-evoked currents .

Q. How can synthetic byproducts or impurities in scaled-up reactions be systematically identified and mitigated?

  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediates (e.g., nitro intermediates in Scheme 12) .
  • Design of experiments (DoE) : Optimize variables like temperature, catalyst loading, and solvent polarity using response surface methodology .

Data Contradiction Analysis

Q. Why might a compound show high in vitro cytotoxicity but fail in animal models?

  • Hypothesis 1 : Poor pharmacokinetics (e.g., rapid clearance or tissue sequestration). Validate via IV/PO PK studies in rodents .
  • Hypothesis 2 : Off-target toxicity (e.g., hERG inhibition). Screen using patch-clamp assays .
  • Mitigation : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via fluorination .

Q. How to address discrepancies in reported IC₅₀ values across laboratories for the same compound?

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated HeLa) and normalize to reference inhibitors (e.g., doxorubicin).
  • Control variables : Document serum concentration, passage number, and incubation time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.